molecular formula C24H30NO.Br B162294 Deptropine methobromide CAS No. 10139-98-7

Deptropine methobromide

Cat. No. B162294
CAS RN: 10139-98-7
M. Wt: 428.4 g/mol
InChI Key: QGWFPTKLAJPIMN-ILOBMFFHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Deptropine methobromide is a quaternary ammonium compound that belongs to the class of anticholinergic agents. It is used as a research tool to study the effects of acetylcholine on various physiological and biochemical processes.

Mechanism Of Action

Deptropine methobromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the physiological effects of acetylcholine, such as smooth muscle contraction, glandular secretion, and cardiovascular regulation.

Biochemical And Physiological Effects

Deptropine methobromide has a range of biochemical and physiological effects, depending on the specific system being studied. In the nervous system, it can cause a decrease in the release of neurotransmitters and a decrease in the excitability of neurons. In the cardiovascular system, it can cause a decrease in heart rate and blood pressure. In the digestive system, it can cause a decrease in the secretion of gastric acid and an increase in the motility of the intestine.

Advantages And Limitations For Lab Experiments

Deptropine methobromide is a useful research tool due to its specificity for muscarinic receptors and its ability to block the effects of acetylcholine. However, it has some limitations in terms of its selectivity and potency. It can also have off-target effects on other receptor systems, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Deptropine methobromide. One area of interest is the development of more selective and potent muscarinic receptor antagonists. Another area of interest is the investigation of the effects of acetylcholine on different subtypes of muscarinic receptors and their downstream signaling pathways. Finally, there is a need for more studies on the physiological and pathological roles of acetylcholine in different organ systems, which could lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

Deptropine methobromide can be synthesized by reacting tropine with methyliodide in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain the final product. The chemical structure of Deptropine methobromide is shown below:

Scientific Research Applications

Deptropine methobromide is widely used as a research tool in various fields of biology and pharmacology. It is commonly used to study the effects of acetylcholine on the nervous system, cardiovascular system, and smooth muscle. It is also used to investigate the role of acetylcholine in the regulation of glandular secretion and the digestive system.

properties

CAS RN

10139-98-7

Product Name

Deptropine methobromide

Molecular Formula

C24H30NO.Br

Molecular Weight

428.4 g/mol

IUPAC Name

(1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane;bromide

InChI

InChI=1S/C24H30NO.BrH/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24;/h3-10,19-21,24H,11-16H2,1-2H3;1H/q+1;/p-1/t19-,20+,21?;

InChI Key

QGWFPTKLAJPIMN-ILOBMFFHSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-]

SMILES

C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-]

synonyms

deptropine methobromide
deptropine methobromide methiodide
N-methyldeptropine bromide

Origin of Product

United States

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